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Abstract

Nidufexor (LMB-763) is a novel, orally bioavailable, non-bile acid farnesoid X receptor (FXR)
partial agonist that has been investigated for the treatment of nonalcoholic steatohepatitis
(NASH) and diabetic nephropathy.[1][2] Developed by Novartis, Nidufexor emerged from a
high-throughput screening campaign aimed at identifying non-steroidal FXR modulators with a
distinct pharmacological profile from bile acid-derived agonists like obeticholic acid.[3] This
technical guide provides an in-depth overview of the discovery, mechanism of action, and
preclinical and clinical development of Nidufexor, with a focus on quantitative data,
experimental methodologies, and key signaling pathways.

Discovery and Medicinal Chemistry

Nidufexor was identified through a medicinal chemistry effort focused on a tricyclic
dihydrochromenopyrazole core.[3] The discovery process involved two distinct high-throughput
screening (HTS) campaigns: a biochemical FXR-HTRF assay measuring the ligand-induced
interaction between FXR and the Steroid Receptor Coactivator-1 (SRC1), and a cell-based
FXR BSEP-luciferase reporter assay to measure the transcriptional activity of FXR on its target
genes. This dual-screening approach led to the identification of a novel chemical series, which
was subsequently optimized to improve potency and pharmacokinetic properties, ultimately
yielding Nidufexor (compound 1 in the discovery publication). A key aspect of its design was to
create a non-bile acid agonist to avoid the off-target effects associated with bile acid-like
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molecules, such as activation of the G-protein coupled bile acid receptor 1 (GPBARL, also
known as TGR5).

Mechanism of Action: Partial FXR Agonism

Nidufexor acts as a partial agonist of the farnesoid X receptor (FXR), a nuclear receptor highly
expressed in the liver, intestine, and kidneys. FXR is a key regulator of bile acid, lipid, and
glucose metabolism. Upon activation by endogenous bile acids or synthetic agonists, FXR
forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences
called FXR response elements (FXRES) in the promoter regions of target genes, thereby
modulating their transcription.

As a partial agonist, Nidufexor elicits a submaximal response compared to full FXR agonists.
This nuanced activity profile was sought to potentially mitigate some of the side effects
observed with full agonists, such as alterations in lipid profiles. In preclinical studies, Nidufexor
demonstrated selective modulation of FXR-dependent genes, leading to beneficial effects on
steatosis, inflammation, and fibrosis in a murine model of NASH.
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Caption: FXR Signaling Pathway Activation by Nidufexor.

Preclinical Development
In Vitro Pharmacology
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The in vitro activity of Nidufexor was characterized using various assays to determine its

potency and efficacy as an FXR agonist.

Table 1: In Vitro Activity of Nidufexor

Assay Description Metric Value Reference
Measures ligand-
induced
FXR-HTRF _ ,
interaction EC50 480 nM
Assay
between FXR
and SRC1.
% Efficacy (vs.
70%
GW4064)
Measures
FXR BSEP- transcriptional
Luciferase activity of FXR EC50 690 nM
Reporter Assay on the BSEP
promoter.
% Efficacy (vs.
67%
GW4064)
Rat Primary Measures
. _ BSEP mRNA
Hepatocyte induction of FXR ] ~3.7-fold
induction
Assay target genes.
SHP mRNA
) ] (less than BSEP)
induction

Preclinical Pharmacokinetics

The pharmacokinetic profile of Nidufexor was evaluated in several preclinical species.

Table 2: Pharmacokinetic Parameters of Nidufexor in Preclinical Models
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. Bioavailabil
Species Route Dose t1/2 (h) ) Reference
ity (%)
Mouse \ 3 mg/kg 4.5
PO 10 mg/kg 35 High
Rat v 5 mg/kg 4.4
Moderate
PO 10 mg/kg 2.7
(52-72%)
Dog v 0.5 mg/kg 6.8
PO 2 mg/kg 10.1 High

Efficacy in a Murine Model of NASH

Nidufexor's efficacy was assessed in the STAM™ mouse model of NASH, which recapitulates
the key features of the human disease, including steatosis, inflammation, fibrosis, and
progression to hepatocellular carcinoma.
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Caption: Logical Flow of Nidufexor's Discovery and Development.
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Conclusion

Nidufexor represents a significant effort in the development of non-bile acid FXR agonists for
metabolic diseases. Its discovery and preclinical development demonstrated a promising profile
of partial FXR agonism with efficacy in a relevant animal model of NASH. Phase 2 clinical trials
have provided evidence of target engagement and potential therapeutic benefit in both NASH
and diabetic nephropathy. The data gathered from these studies provide a solid foundation for
understanding the therapeutic potential and safety profile of this novel compound. Further
investigation would be needed to fully elucidate its long-term efficacy and safety in larger
patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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